1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro-
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Overview
Description
1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- is a chemical compound with the molecular formula C9H14O. It is a derivative of indene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the indene ring system. This compound is also known by its CAS Registry Number 695-90-9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- can be synthesized through various methods. One common approach involves the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process reduces the double bonds in the indene ring, resulting in the formation of the hexahydro derivative .
Industrial Production Methods: Industrial production of 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- typically involves large-scale hydrogenation reactors where indene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic indene ring can interact with lipid membranes and proteins, affecting their behavior and activity .
Comparison with Similar Compounds
1H-Indene, 2,3,4,5,6,7-hexahydro-: Similar structure but lacks the hydroxyl group.
1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: Contains additional methyl groups and a ketone functional group.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: Contains an acetate group instead of a hydroxyl group.
Uniqueness: 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds .
Properties
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-inden-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZKARYAYJIDPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447947 |
Source
|
Record name | 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39832-95-6 |
Source
|
Record name | 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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